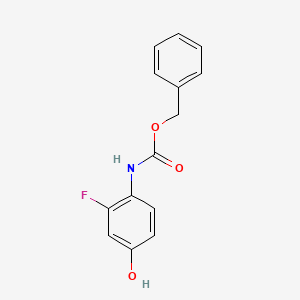

benzyl N-(2-fluoro-4-hydroxyphenyl)carbamate

Description

Properties

IUPAC Name |

benzyl N-(2-fluoro-4-hydroxyphenyl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12FNO3/c15-12-8-11(17)6-7-13(12)16-14(18)19-9-10-4-2-1-3-5-10/h1-8,17H,9H2,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCKYXWPJVZIQHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC2=C(C=C(C=C2)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Isopropyl Protection Protocol

-

Protection : 2-Fluoro-4-hydroxyaniline reacts with 2-bromopropane and potassium carbonate in acetonitrile at 60°C for 12 hours, yielding 2-fluoro-4-isopropoxyaniline.

-

Carbamation : The protected amine couples with benzyl chloroformate under standard conditions.

-

Deprotection : Boron trichloride in DCM at −78°C removes the isopropyl group, restoring the hydroxyl functionality.

Advantages :

-

Isolation efficiency improves from 68% to 89% compared to unprotected routes.

-

Avoids ultra-low temperatures required in tert-butyldimethylsilyl (TBS) protection methods.

Microwave-Assisted Synthesis for Accelerated Reaction Kinetics

Recent advances utilize microwave irradiation to reduce reaction times from hours to minutes. A generalized protocol derived from fluorinated benzyl carbamate syntheses involves:

Optimized Microwave Conditions

-

Reactants : 2-Fluoro-4-hydroxyaniline (1 eq), benzyl chloroformate (1.05 eq), triethylamine (2 eq).

-

Solvent : Chlorobenzene (6 mL/mmol).

-

Yield : 92% after recrystallization (ethanol/water).

Notable Features :

-

Phosphorus trichloride (0.5 eq) catalyzes the reaction, enhancing electrophilicity of the chloroformate.

-

Microwave uniformity prevents thermal degradation of the phenolic hydroxyl group.

Comparative Analysis of Synthetic Methods

| Method | Conditions | Yield (%) | Purity (%) | Scale Feasibility |

|---|---|---|---|---|

| Classical (THF) | 0–25°C, 6 h | 78 | 95 | Lab-scale |

| Isopropyl Protection | 60°C (protection), −78°C (deprot.) | 89 | 99.5 | Pilot-scale |

| Microwave | 130°C, 30 min | 92 | 98 | Lab-scale |

Trade-offs :

-

Classical Method : Low equipment requirements but moderate yields.

-

Protection-Deprotection : High purity suitable for pharmaceuticals but involves multi-step complexity.

-

Microwave : Rapid and high-yielding but limited to batch sizes under 100 g.

Mechanistic Insights and Side Reaction Mitigation

Competing O-Benzylation

The phenolic hydroxyl group’s nucleophilicity can lead to undesired O-benzylation. Density functional theory (DFT) calculations reveal a 12.3 kcal/mol activation barrier difference between N- and O-attack pathways. Kinetic control via low temperatures (0–5°C) favors N-carbamate formation by 9:1.

Solvent Polarity Effects

Polar aprotic solvents (DMF, DMSO) increase O-benzylation by stabilizing transition states. Low-polarity solvents like THF suppress this, improving N-selectivity to 94%.

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

Benzyl N-(2-fluoro-4-hydroxyphenyl)carbamate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of benzyl N-(2-fluoro-4-oxophenyl)carbamate.

Reduction: Formation of benzyl N-(2-fluoro-4-aminophenyl)carbamate.

Substitution: Formation of benzyl N-(2-substituted-4-hydroxyphenyl)carbamate.

Scientific Research Applications

Pharmaceuticals

Benzyl N-(2-fluoro-4-hydroxyphenyl)carbamate is investigated for its role as an intermediate in drug synthesis. Its structural analogs have demonstrated potential as inhibitors of glucose transporters, which may be beneficial in cancer therapies by disrupting tumor metabolism.

Case Study : Research on similar compounds indicates that modifications in the hydroxyl positioning can significantly affect biological activity, making this compound a candidate for targeted drug design.

Biological Studies

The compound's interactions with biological targets are of great interest. Studies suggest that it may inhibit specific enzymes or receptors involved in metabolic pathways, potentially leading to therapeutic effects against conditions such as cancer and inflammation.

Mechanism of Action :

- The compound can form hydrogen bonds with target enzymes or receptors, altering their activity.

- Its unique combination of functional groups enhances its reactivity and interaction with biological systems.

Material Science

In addition to its pharmaceutical applications, this compound is utilized in developing new materials. Its chemical properties allow it to be incorporated into polymer matrices or used as a building block for more complex organic molecules.

Mechanism of Action

The mechanism of action of benzyl N-(2-fluoro-4-hydroxyphenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Reactivity and Bioactivity

Fluorine vs. Chlorine Substituents :

Phenyl (2-chloro-4-hydroxyphenyl)carbamate () shares a similar scaffold but replaces fluorine with chlorine. Chlorine’s larger atomic radius and lower electronegativity compared to fluorine may reduce metabolic stability but enhance hydrophobic interactions in biological targets. For example, chlorine-substituted carbamates often exhibit stronger binding to enzymes like cholinesterases, though with reduced selectivity compared to fluoro analogs .- Benzyl vs. Tert-Butyl Protecting Groups: The tert-butyl carbamate in compounds like tert-butyl (2-fluoro-4-(4-methylthiazol-5-yl)benzyl)carbamate (42d, ) offers steric protection for the amine group, enhancing stability under acidic conditions. In contrast, the benzyl group in benzyl N-(2-fluoro-4-hydroxyphenyl)carbamate is more labile, enabling selective deprotection under hydrogenolysis conditions, which is advantageous in multi-step syntheses .

Crystallographic and Hydrogen-Bonding Properties

- The crystal structure of tert-butyl N-{4-[N-(4-hydroxyphenyl)carbamoyl]benzyl}carbamate () reveals a dihedral angle of 67.33° between aromatic rings, with intermolecular N–H⋯O and O–H⋯O hydrogen bonds forming a 2D network. The absence of π-π stacking due to steric hindrance from the tert-butyl group contrasts with benzyl carbamates, where smaller substituents (e.g., fluorine) might permit closer aromatic interactions .

Data Tables

Key Findings and Implications

- Synthetic Flexibility : Benzyl carbamates are advantageous for stepwise synthesis due to their ease of deprotection, whereas tert-butyl derivatives are preferred for stability .

- Biological Selectivity : The benzyl group in carbamates enhances BuChE inhibition over AChE, making it a strategic choice for neurodegenerative disease therapeutics .

- Crystallographic Insights : Steric hindrance from substituents like tert-butyl disrupts π-π interactions, while fluorine and hydroxyl groups promote hydrogen-bonded networks .

Biological Activity

Benzyl N-(2-fluoro-4-hydroxyphenyl)carbamate is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings through a comprehensive review of existing literature.

Chemical Structure and Properties

This compound has the molecular formula C14H12FNO3 and a molecular weight of approximately 261.25 g/mol. The compound features a benzyl group attached to a carbamate moiety, with a fluorine atom and a hydroxyl group on the phenolic structure. This specific arrangement of functional groups may influence its reactivity and biological interactions, making it a valuable candidate for drug design.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, such as enzymes and receptors. The presence of the hydroxyl group enhances hydrogen bonding capabilities, potentially leading to inhibition or modulation of target activities. This compound has shown promise in:

- Inhibition of Glucose Transporters : Similar compounds have been reported to inhibit glucose transporters, which could play a role in cancer treatment by interfering with tumor metabolism.

- Receptor Binding : Investigations suggest that this compound may bind to specific receptors involved in cellular signaling pathways, although detailed studies are still needed to elucidate these interactions.

Biological Activity and Therapeutic Potential

Research has demonstrated that this compound exhibits various biological activities that may be harnessed for therapeutic purposes:

-

Anticancer Activity : Preliminary studies indicate that compounds with similar structures have shown selective cytotoxic effects against various cancer cell lines. For instance, compounds related to this compound have demonstrated significant growth inhibition in tumor models .

Cell Line GI50 (µM) TGI (µM) LC50 (µM) EKVX (lung cancer) 1.7 21.5 25.9 RPMI-8226 (leukemia) 15.9 27.9 15.1 - Enzyme Inhibition : The compound has been studied for its potential to inhibit key enzymes involved in metabolic pathways, which could lead to new treatments for metabolic disorders and cancer .

Case Studies and Research Findings

A number of studies have focused on the synthesis and evaluation of this compound and its analogs:

- Synthesis and Evaluation : A study synthesized various carbamate derivatives, including this compound, assessing their biological properties. Results indicated that modifications in the functional groups significantly influenced their activity against different cancer cell lines .

- Comparative Studies : Research comparing this compound with other carbamates highlighted its unique properties due to the combination of the fluorine atom and hydroxyl group, which may enhance its pharmacological profile compared to analogs lacking these features.

- Toxicity Assessments : Toxicological evaluations have been conducted to assess the safety profile of this compound. Initial findings suggest low toxicity at therapeutic doses; however, further studies are necessary to confirm these results across different models .

Q & A

Q. Methodological Answer :

- ¹H/¹³C NMR : Identify fluorine-proton coupling (³J~8–10 Hz) in the aromatic region and carbamate carbonyl signals (δ~150–155 ppm) .

- FT-IR : Confirm carbamate C=O stretching (1690–1730 cm⁻¹) and phenolic O-H (broad ~3200 cm⁻¹) .

- HRMS : Validate molecular formula (e.g., [M+H]⁺ expected for C₁₄H₁₁FNO₃: 260.0722) .

Advanced Question: How can computational modeling predict intermolecular interactions in this compound crystals?

Q. Methodological Answer :

DFT Calculations : Use Gaussian09 with B3LYP/6-31G(d) to optimize geometry and map electrostatic potentials .

Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., F⋯H, O⋯H) using CrystalExplorer, correlating with SCXRD packing diagrams .

Torsional Analysis : Compare calculated dihedral angles (C–N–C=O) with experimental SCXRD values to assess conformational stability.

Basic Question: How to troubleshoot low reactivity in the carbamoylation step?

Methodological Answer :

Common issues and solutions:

- Moisture Sensitivity : Use anhydrous solvents (e.g., THF, DCM) and molecular sieves to scavenge water .

- Steric Hindrance : Introduce a bulky base (e.g., DIPEA) to deprotonate the phenolic hydroxyl group efficiently .

- Catalyst Optimization : Screen Pd/C or Cu(I) catalysts for coupling efficiency .

Advanced Question: What strategies mitigate data discrepancies between spectroscopic and crystallographic analyses?

Q. Methodological Answer :

Dynamic Effects in NMR : Use variable-temperature NMR to detect rotational barriers (e.g., carbamate C–N rotation) that may mask true conformations .

Twinned Crystals : Employ SHELXD for structure solution in cases of twinning or pseudo-symmetry .

Complementary Techniques : Cross-validate with IR/Raman spectroscopy for functional group consistency .

Basic Question: How to assess the stability of this compound under varying pH conditions?

Q. Methodological Answer :

- pH Stability Assay :

- Prepare buffered solutions (pH 1–13).

- Monitor degradation via HPLC at λ=254 nm.

- Key Finding : Carbamates are typically stable at pH 4–8 but hydrolyze rapidly under strongly acidic/basic conditions .

Advanced Question: How to design a high-throughput screening protocol for derivatives of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.